Tianeptinaline vs. Tianeptine: 342-Fold Greater HDAC1 Potency and Class I HDAC Selectivity
Tianeptinaline demonstrates sub-micromolar inhibition of class I HDACs, in stark contrast to the parent compound tianeptine. Against recombinant human HDAC1, tianeptinaline exhibits an IC₅₀ of 0.24 µM compared to 82.2 µM for tianeptine, representing a 342-fold increase in potency [1]. Tianeptinaline also potently inhibits HDAC2 (IC₅₀: 0.12 µM vs. 25.4 µM for tianeptine, 212-fold increase) and HDAC3 (IC₅₀: 0.155 µM vs. >2 mM for tianeptine, >12,900-fold increase) [1]. Importantly, tianeptinaline shows no inhibition of HDAC6, whereas tianeptine's activity against HDAC6 was not reported [1].
| Evidence Dimension | In vitro HDAC inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | HDAC1: 0.24 µM; HDAC2: 0.12 µM; HDAC3: 0.155 µM; HDAC6: No inhibition |
| Comparator Or Baseline | Tianeptine: HDAC1: 82.2 µM; HDAC2: 25.4 µM; HDAC3: >2 mM |
| Quantified Difference | HDAC1: 342-fold increase; HDAC2: 212-fold increase; HDAC3: >12,900-fold increase |
| Conditions | Recombinant human HDAC enzymes, in vitro biochemical assay |
Why This Matters
This potency increase is essential for achieving HDAC inhibition at achievable brain concentrations; tianeptine's weak activity precludes meaningful target engagement in vivo.
- [1] Zhao, W.-N.; Ghosh, B.; Tyler, M.; Lalonde, J.; Joseph, N. F.; Kosaric, N.; Fass, D. M.; Tsai, L.-H.; Mazitschek, R.; Haggarty, S. J. Class I Histone Deacetylase Inhibition by Tianeptinaline Modulates Neuroplasticity and Enhances Memory. ACS Chem. Neurosci. 2018, 9 (9), 2262–2273. DOI: 10.1021/acschemneuro.8b00116. View Source
